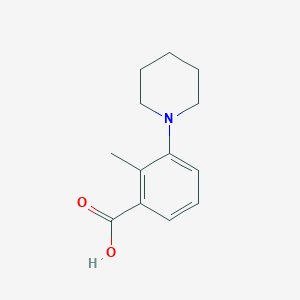

2-Methyl-3-(1-piperidinyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-11(13(15)16)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQWNANFHHDHHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281977 | |

| Record name | 2-Methyl-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-22-0 | |

| Record name | 2-Methyl-3-(1-piperidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(1-piperidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Methyl-3-(1-piperidinyl)benzoic Acid, a valuable building block in medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, influencing physicochemical properties like lipophilicity and basicity, which can enhance pharmacokinetic profiles and target engagement.[1][2] This document details a multi-step synthesis beginning with the nitration of m-toluic acid, followed by reduction to form a key amine intermediate. The core of this synthesis is a palladium-catalyzed Buchwald-Hartwig amination to construct the C-N bond between the aromatic ring and the piperidine moiety.[3][4] The guide elucidates the mechanistic underpinnings of each synthetic step, provides detailed, step-by-step experimental protocols, and presents quantitative data in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate the overall synthetic workflow. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this and structurally related compounds.

Introduction: The Significance of the Piperidinyl-Benzoic Acid Scaffold

The this compound scaffold is of significant interest in medicinal chemistry. The piperidine ring is a common structural motif found in a wide array of bioactive molecules and approved drugs.[2][5] Its incorporation into a molecule can modulate key pharmacological properties. The benzoic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR).[6] The unique ortho-methyl substitution pattern on the benzoic acid ring can influence the conformation of the molecule and its interaction with biological targets.[1] Derivatives of piperidinyl-benzoic acids have been investigated for a range of therapeutic applications, including as kinase inhibitors and central nervous system agents.[1][7]

This guide presents a logical and well-established synthetic route to this compound, commencing from readily available starting materials. The chosen pathway emphasizes efficiency, scalability, and the use of modern synthetic methodologies.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from m-toluic acid. The overall strategy is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

The key transformations in this synthetic sequence are:

-

Nitration: Introduction of a nitro group at the 3-position of 2-methylbenzoic acid (m-toluic acid).

-

Reduction: Conversion of the nitro group to an amino group to furnish 3-amino-2-methylbenzoic acid.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling of a 3-halo-2-methylbenzoate ester with piperidine.

-

Ester Hydrolysis: Conversion of the methyl ester to the final carboxylic acid product.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid

The initial step involves the nitration of m-toluic acid. The methyl group is an ortho-, para-director; however, under strongly acidic conditions, the directing effect of the carboxylic acid group (meta-directing) and steric hindrance from the methyl group favor the introduction of the nitro group at the 3-position.

Protocol:

-

To a stirred solution of fuming nitric acid (4 mL), cooled to -10 °C in an ice-salt bath, slowly add m-toluic acid (1 g).[8]

-

Maintain the temperature at -10 °C and continue stirring for 1 hour.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2-methyl-3-nitrobenzoic acid.[8]

-

The crude product can be further purified by recrystallization.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| m-Toluic Acid | 136.15 | 1 g | 7.34 mmol |

| Fuming Nitric Acid | 63.01 | 4 mL | - |

Table 1: Reagents for the synthesis of 2-Methyl-3-nitrobenzoic Acid.

Step 2: Synthesis of 3-Amino-2-methylbenzoic Acid

The nitro group of 2-methyl-3-nitrobenzoic acid is then reduced to an amine. A common and efficient method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[9]

Protocol:

-

Dissolve 2-methyl-3-nitrobenzoic acid (2 g, 11.04 mmol) in ethyl acetate in a two-necked round-bottom flask.[9]

-

Add 5% Pd/C catalyst (0.10 g) to the solution.[9]

-

Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 15 hours.[9]

-

After the reaction is complete (monitored by TLC), remove the catalyst by filtration through a pad of celite.

-

Remove the solvent by distillation under reduced pressure to obtain the crude 3-amino-2-methylbenzoic acid.[9]

-

The crude product can be purified by column chromatography or recrystallization to yield a pure white solid.[9]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-3-nitrobenzoic Acid | 181.15 | 2 g | 11.04 mmol |

| 5% Pd/C | - | 0.10 g | - |

| Ethyl Acetate | 88.11 | - | - |

| Hydrogen | 2.02 | Balloon pressure | - |

Table 2: Reagents for the synthesis of 3-Amino-2-methylbenzoic Acid.

Step 3 & 4: Synthesis of this compound via Buchwald-Hartwig Amination and Hydrolysis

The final steps involve the formation of the C-N bond between the aromatic ring and piperidine, followed by ester hydrolysis. A highly effective method for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3] For this reaction, the carboxylic acid of 3-amino-2-methylbenzoic acid needs to be protected, for instance, as a methyl ester. The amino group is then converted to a halide (e.g., bromide) via a Sandmeyer-type reaction to provide the substrate for the Buchwald-Hartwig reaction. A more direct approach, starting from a commercially available 3-halo-2-methylbenzoic acid ester, is often preferred for convenience. The final step is the hydrolysis of the ester to the carboxylic acid.[1]

The following protocol outlines the Buchwald-Hartwig amination of methyl 3-bromo-2-methylbenzoate with piperidine, followed by hydrolysis.

Caption: Experimental workflow for the Buchwald-Hartwig amination and subsequent hydrolysis.

Protocol for Buchwald-Hartwig Amination:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 3-bromo-2-methylbenzoate (1.0 mmol), a palladium catalyst such as palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand like racemic-BINAP (0.03 mmol).[4]

-

Add anhydrous toluene (5 mL) to the flask.[4]

-

Add piperidine (1.2 mmol) to the mixture.[4]

-

Finally, add a base such as sodium tert-butoxide (1.4 mmol).[4]

-

Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or GC-MS.[4]

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[4]

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel to obtain methyl 2-methyl-3-(1-piperidinyl)benzoate.[4]

| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles |

| Methyl 3-bromo-2-methylbenzoate | 229.08 | 229 mg | 1.0 mmol |

| Piperidine | 85.15 | 102 mg (0.12 mL) | 1.2 mmol |

| Palladium(II) Acetate | 224.50 | 4.5 mg | 0.02 mmol |

| Racemic-BINAP | 622.67 | 18.7 mg | 0.03 mmol |

| Sodium tert-butoxide | 96.10 | 134.5 mg | 1.4 mmol |

| Toluene (anhydrous) | 92.14 | 5 mL | - |

Table 3: Reagents for the Buchwald-Hartwig Amination.

Protocol for Ester Hydrolysis:

-

Dissolve methyl 2-methyl-3-(1-piperidinyl)benzoate (1.0 eq) in a mixture of methanol and water.[1]

-

Add lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq).[1]

-

Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete (monitored by TLC).[1]

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 2.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.[1]

Conclusion

This technical guide has detailed a reliable and efficient multi-step synthesis of this compound. The described pathway, utilizing well-established reactions such as nitration, reduction, and the Buchwald-Hartwig amination, provides a practical approach for obtaining this valuable medicinal chemistry building block. The provided protocols, coupled with mechanistic insights, are intended to empower researchers in their synthetic endeavors. The versatility of the final product allows for its use in the development of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 9. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-(1-piperidinyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-3-(1-piperidinyl)benzoic Acid, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing established analytical principles with practical, field-proven insights, this document serves as a technical resource for researchers aiming to characterize this compound and unlock its therapeutic potential.

Introduction: Unveiling the Molecular Architecture

This compound is a substituted benzoic acid derivative characterized by the presence of a methyl group and a piperidinyl moiety on the aromatic ring. Its unique structural features, combining a carboxylic acid group with a tertiary amine, suggest a complex interplay of acidic and basic properties, which profoundly influences its behavior in biological systems.

The molecular structure is foundational to understanding its physicochemical profile. The IUPAC name is 2-Methyl-3-(piperidin-1-yl)benzoic acid, and its chemical formula is C₁₃H₁₇NO₂.[1] A thorough characterization of this molecule is the first critical step in any drug development campaign.

Core Physicochemical Properties: A Quantitative Overview

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in public databases, we can infer expected values based on its structural analogues and outline the requisite experimental determinations.

| Property | Predicted/Expected Value | Significance in Drug Development |

| Molecular Weight | 219.28 g/mol [2] | Influences diffusion rates and is a key parameter in Lipinski's Rule of Five for oral bioavailability. |

| Melting Point (°C) | ~120-130 | A sharp melting point is indicative of high purity. It also influences formulation and storage stability. |

| Boiling Point (°C) | > 300 (decomposition may occur) | Important for purification methods such as distillation, though less relevant for non-volatile solids. |

| Solubility | pH-dependent | Critical for formulation development and absorption. The presence of both acidic and basic functional groups suggests zwitterionic character and variable solubility in aqueous and organic media. |

| pKa | Carboxylic Acid: ~4-5; Piperidinyl Group: ~9-10 | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. |

| LogP (Octanol/Water) | ~2-3 | A measure of lipophilicity, which is a key determinant of membrane permeability and distribution within the body. |

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity of any research, rigorous experimental validation of the predicted properties is essential. The following section details the standard, self-validating protocols for determining the key physicochemical parameters of this compound.

Determination of Melting Point

The melting point provides a quick and effective assessment of purity.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded.

Causality: Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. A sharp melting point, consistent with literature values for similar pure compounds, indicates high purity.

Solubility Determination (pH-dependent)

Given the amphoteric nature of the molecule, its solubility is expected to be highly dependent on pH.

Methodology:

-

Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 8, 10).

-

Add an excess amount of the compound to a fixed volume of each buffer.

-

Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure saturation.

-

Filter the saturated solutions to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: At low pH, the piperidinyl group will be protonated, increasing aqueous solubility. At high pH, the carboxylic acid will be deprotonated, also enhancing aqueous solubility. The lowest solubility is expected at the isoelectric point.

pKa Determination

The acid dissociation constants (pKa) are critical for predicting the ionization state of the molecule at physiological pH.

Methodology: Potentiometric Titration

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/methanol mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Causality: The inflection points in the titration curve correspond to the equivalence points where the functional groups are fully protonated or deprotonated. The pKa is the pH at which 50% of the specific functional group is ionized.[3][4]

LogP Determination

The octanol-water partition coefficient (LogP) is a key indicator of a drug's lipophilicity.

Methodology: Shake-Flask Method

-

Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.

-

Place the mixture in a separatory funnel and shake vigorously to allow for partitioning between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality: A higher LogP value indicates greater lipophilicity, suggesting better permeation through lipid membranes but potentially lower aqueous solubility.

Synthesis and Spectroscopic Characterization

A reliable synthetic route and thorough spectroscopic analysis are essential for confirming the identity and purity of this compound.

Proposed Synthetic Pathway

A plausible synthetic route involves the Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[5][6]

References

- 1. This compound | C13H17NO2 | CID 7148436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | CID 409199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

- 4. uregina.ca [uregina.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 2-Methyl-3-(1-piperidinyl)benzoic Acid. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from closely related analogs and the broader classes of benzoic acid and piperidine derivatives. We present several well-reasoned, hypothetical mechanisms of action, focusing on its potential as an anti-inflammatory, neuro-modulatory, and anti-cancer agent. For each proposed mechanism, we delineate the underlying signaling pathways and provide detailed experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction and Molecular Profile

This compound is a synthetic organic compound characterized by a benzoic acid backbone, substituted with a methyl group at the ortho-position (C2) and a piperidinyl group at the meta-position (C3). The unique arrangement of these functional groups suggests a range of potential pharmacological activities, drawing from the well-established bioactivities of its constituent moieties. The piperidine ring is a common feature in numerous pharmaceuticals, known to influence properties like basicity and lipophilicity, which are critical for target engagement and pharmacokinetic profiles[1]. The benzoic acid scaffold is also a cornerstone in medicinal chemistry, notably as the foundation for many non-steroidal anti-inflammatory drugs (NSAIDs)[2].

| Property | Value | Source |

| Molecular Formula | C13H17NO2 | PubChem |

| Molecular Weight | 219.28 g/mol | PubChem |

| IUPAC Name | 2-methyl-3-(piperidin-1-yl)benzoic acid | PubChem |

| PubChem CID | 7148436 | PubChem |

Hypothetical Mechanisms of Action and Supporting Evidence

Based on the structural characteristics of this compound, we propose three primary, plausible mechanisms of action for further investigation.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The benzoic acid moiety is a classic pharmacophore for cyclooxygenase (COX) inhibitors. NSAIDs like aspirin and its derivatives exert their anti-inflammatory effects by inhibiting COX-1 and COX-2, enzymes that catalyze the synthesis of pro-inflammatory prostaglandins[3].

Structural Rationale:

-

Carboxylic Acid Group: The carboxylate is a key feature for many COX inhibitors, anchoring the molecule within the active site of the enzyme[4].

-

Ortho-Methyl Group: The presence of a methyl group at the C2 position may influence the compound's selectivity and potency. While some studies on substituted benzoic acids have explored various substitution patterns, the specific impact of an ortho-methyl group in this context requires further investigation[5]. It could potentially provide a steric hindrance that favors binding to the larger active site of COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects[3].

-

Meta-Piperidinyl Group: The bulky and basic piperidinyl group at the C3 position is likely to significantly influence the compound's interaction with the COX active site. Its position may allow it to interact with secondary binding pockets or the membrane-binding domain of the enzyme.

Proposed Signaling Pathway:

Figure 1: Proposed mechanism of COX inhibition.

Neuromodulatory Effects via Acetylcholinesterase (AChE) Inhibition

Piperidine derivatives are well-represented among acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. These inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission[6].

Structural Rationale:

-

Piperidine Moiety: The basic nitrogen within the piperidine ring can be protonated at physiological pH, allowing for a cationic-π interaction with aromatic residues in the active site gorge of AChE, a common binding motif for this class of inhibitors[7].

-

Benzoic Acid Scaffold: The substituted benzoic acid portion of the molecule can engage in various interactions within the AChE active site, including hydrophobic and van der Waals forces. Molecular docking studies of similar piperidine-containing compounds have shown that the aromatic ring can interact with key residues like Trp84 and Phe330[7].

Proposed Binding Interaction:

Figure 2: Hypothetical binding of the compound in the AChE active site.

Anti-Cancer Activity via NF-κB Signaling Pathway Inhibition

Both piperidine and benzoic acid derivatives have been reported to possess anti-cancer properties, with some acting through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation, and its dysregulation is implicated in many cancers[8].

Structural Rationale:

-

Combined Scaffold: The combination of a piperidine and a benzoic acid derivative creates a scaffold that could potentially interact with components of the NF-κB signaling cascade. For instance, some salicylate derivatives have been shown to inhibit NF-κB activation[9][10]. Piperine, a natural product containing a piperidine ring, has also been shown to inhibit the nuclear translocation of NF-κB subunits[11].

Proposed Signaling Pathway:

Figure 3: Potential points of intervention in the NF-κB signaling pathway.

Experimental Protocols for Mechanism Validation

The following protocols are designed to systematically investigate the hypothesized mechanisms of action.

COX Inhibition Assays

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2.

Methodology:

-

Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.

-

Assay Principle: A colorimetric or fluorometric assay kit can be used. These assays typically measure the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.

-

Procedure: a. Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. c. Incubate for a specified time at the recommended temperature (e.g., 15 minutes at 25°C). d. Initiate the reaction by adding arachidonic acid (the substrate). e. After a further incubation period, add the colorimetric or fluorometric substrate. f. Measure the absorbance or fluorescence at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory effect of the compound on AChE activity.

Methodology:

-

Enzyme Source: Electric eel AChE or human recombinant AChE.

-

Assay Principle: This spectrophotometric assay is based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, add DTNB solution, the test compound or a known inhibitor (e.g., donepezil) as a positive control, and the AChE enzyme solution. c. Pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C). d. Start the reaction by adding the substrate, acetylthiocholine iodide. e. Monitor the change in absorbance at 412 nm over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC50 value as described for the COX assay.

NF-κB Inhibition Assays

Objective: To assess the ability of the compound to inhibit NF-κB activation and nuclear translocation.

Methodology:

-

Cell Line: A suitable cell line that shows robust NF-κB activation, such as human monocytic THP-1 cells or mouse macrophage RAW 264.7 cells.

-

NF-κB Activation: Induce NF-κB activation using an appropriate stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Experimental Workflow:

Figure 4: Experimental workflow for investigating NF-κB inhibition.

-

Specific Assays:

-

Western Blot: Analyze the levels of the p65 subunit of NF-κB in the nuclear and cytoplasmic fractions to assess translocation. Also, probe for the levels of phosphorylated and total IκBα in the cytoplasm to determine if the compound inhibits its degradation.

-

ELISA-based DNA Binding Assay: Use a commercially available kit to quantify the binding of the active p65 subunit to a consensus DNA sequence, providing a direct measure of NF-κB activity.

-

Quantitative PCR (qPCR): Measure the mRNA levels of NF-κB target genes (e.g., IL-6, TNF-α, COX-2) to assess the downstream effects of NF-κB inhibition.

-

Conclusion and Future Directions

This compound presents an intriguing scaffold with the potential for diverse pharmacological activities. Based on a thorough analysis of its structural components, this guide has outlined plausible mechanisms of action in the realms of anti-inflammatory, neuro-modulatory, and anti-cancer therapeutics. The proposed inhibitory actions on COX enzymes, acetylcholinesterase, and the NF-κB signaling pathway are grounded in established structure-activity relationships of related compound classes.

The experimental protocols provided herein offer a clear and robust framework for the empirical validation of these hypotheses. Successful demonstration of activity in these assays would warrant further investigation, including in vivo efficacy studies in relevant animal models of inflammation, neurodegeneration, and cancer. Furthermore, lead optimization studies could be initiated to enhance potency, selectivity, and pharmacokinetic properties. The exploration of this and related novel chemical entities holds promise for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking [PeerJ] [peerj.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-3-(1-piperidinyl)benzoic Acid: Synthesis, Properties, and Inferred Biological Potential

Foreword: Charting Unexplored Chemical Space

In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide delves into the synthesis, characterization, and putative biological relevance of 2-Methyl-3-(1-piperidinyl)benzoic Acid, a compound situated at the intersection of several pharmacologically significant classes. It is imperative to state from the outset that publicly available literature dedicated exclusively to this specific molecule is sparse. Therefore, this document serves as a technical synthesis, leveraging established principles of organic chemistry and structure-activity relationship (SAR) data from closely related analogs to construct a predictive and practical framework. For the discerning researcher, this guide is intended not as a definitive history, but as a well-founded starting point for future investigation.

Molecular Architecture and Physicochemical Profile

The structure of this compound incorporates three key functionalities that are hypothesized to govern its chemical behavior and biological interactions: a benzoic acid moiety, a piperidine ring, and a methyl group.

-

Benzoic Acid Core: This acidic group provides a critical site for hydrogen bonding and salt formation, influencing solubility and potential interactions with biological targets.[1]

-

Piperidine Moiety: As a saturated heterocycle, the piperidine ring is a privileged structure in drug discovery. It often enhances lipophilicity and basicity, which can improve pharmacokinetic properties and target engagement.

-

Methyl Group: The strategic placement of a methyl group at the 2-position can induce significant conformational and electronic effects. It may influence the orientation of the adjacent piperidine and carboxylic acid groups, potentially enhancing binding to a specific target or improving metabolic stability.[2]

Predicted Physicochemical Properties

| Property | This compound (Predicted) | 2-(1-Piperidinyl)benzoic Acid | 3-Aminobenzoic Acid |

| Molecular Formula | C₁₃H₁₇NO₂ | C₁₂H₁₅NO₂ | C₇H₇NO₂ |

| Molecular Weight | 219.28 g/mol | 205.26 g/mol | 137.14 g/mol |

| Predicted pKa (Acidic) | ~4.5 - 5.0 | ~4.8 | 4.79 |

| Predicted pKa (Basic) | ~8.5 - 9.0 | ~8.8 | 3.12 |

| Predicted LogP | ~2.8 - 3.2 | ~2.5 | 1.66 |

Note: Predicted values are generated using standard computational algorithms and should be confirmed experimentally.

Proposed Synthetic Pathways

The synthesis of this compound is most logically achieved through the formation of the aryl C-N bond between a substituted benzene ring and piperidine. The two most prominent and industrially relevant methods for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[3][4] The choice between these methods often depends on factors such as substrate scope, catalyst cost, and reaction conditions.

A plausible synthetic strategy begins with 2-methyl-3-nitrobenzoic acid, a commercially available starting material. The nitro group can be reduced to an amine, which is then converted to a halide, setting the stage for the C-N coupling reaction.

Key Synthetic Transformations

The initial step involves the reduction of 2-methyl-3-nitrobenzoic acid to 3-amino-2-methylbenzoic acid. Catalytic hydrogenation is the preferred method for its high yield and clean reaction profile.[5]

Protocol: Catalytic Hydrogenation

-

Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent, such as ethyl acetate or methanol, in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-amino-2-methylbenzoic acid, which can often be used in the next step without further purification.

The resulting 3-amino-2-methylbenzoic acid can be converted to a more reactive halo-derivative (e.g., 2-methyl-3-bromobenzoic acid) via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.

This is the pivotal step in forming the target molecule.

Method A: Buchwald-Hartwig Amination This palladium-catalyzed reaction is renowned for its broad functional group tolerance and relatively mild conditions.[3][6]

Protocol: Buchwald-Hartwig Amination

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2-methyl-3-bromobenzoic acid (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%).

-

Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (2.0-3.0 eq).

-

Add piperidine (1.2-1.5 eq) and an anhydrous solvent (e.g., toluene or 1,4-dioxane).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method B: Ullmann Condensation The Ullmann condensation is a copper-catalyzed alternative that often requires higher temperatures but can be more cost-effective.[4][7] Modern protocols have been developed that use ligands to facilitate the reaction under milder conditions.[8]

Inferred Biological Activity and Therapeutic Potential

While no specific biological data exists for this compound, the principles of SAR allow for educated hypotheses regarding its potential pharmacological profile. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] The specific substitution pattern is critical in determining the molecule's interaction with biological targets.

Structure-Activity Relationship (SAR) Insights

-

Substitution Position: The relative positions of the functional groups on the benzoic acid ring are crucial. The meta disposition of the piperidine group relative to the carboxylic acid, combined with the ortho methyl group, creates a unique steric and electronic environment. This specific arrangement could confer selectivity for a particular enzyme or receptor binding pocket.

-

Analgesic and Anti-inflammatory Potential: Many compounds containing a piperidine moiety linked to an aromatic ring exhibit analgesic and anti-inflammatory properties. The piperidine can interact with various receptors in the central nervous system or enzymes involved in the inflammatory cascade.

-

Kinase Inhibition: The aminobenzoic acid scaffold is a common feature in many kinase inhibitors used in oncology.[9] The carboxylic acid can act as a hinge-binding group, while the piperidine moiety can occupy a hydrophobic pocket in the enzyme's active site.

Conclusion and Future Directions

This compound represents an intriguing yet under-explored molecule. Based on the robust chemistry of its structural components, its synthesis is readily achievable through established cross-coupling methodologies like the Buchwald-Hartwig amination or Ullmann condensation. While its biological profile remains to be elucidated, SAR analysis of related compounds suggests a promising potential for this molecule in various therapeutic areas, particularly as an anti-inflammatory agent or a kinase inhibitor.

The next logical steps for researchers in this area are clear:

-

Chemical Synthesis and Characterization: The proposed synthetic routes should be executed to produce a pure sample of the compound, followed by full characterization using modern analytical techniques (NMR, MS, elemental analysis).

-

In Vitro Biological Screening: The synthesized compound should be subjected to a broad panel of in vitro assays to identify its primary biological targets.

-

Lead Optimization: Should promising activity be identified, a medicinal chemistry program could be initiated to explore the SAR of this new scaffold, further refining its potency and selectivity.

This guide provides the foundational knowledge and practical protocols to embark on the exploration of this compound, a molecule that holds the potential to contribute to the next generation of therapeutic agents.

References

- 1. m.youtube.com [m.youtube.com]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Methyl-3-(1-piperidinyl)benzoic Acid

Disclaimer: Direct, in-depth research literature on 2-Methyl-3-(1-piperidinyl)benzoic Acid is notably sparse. This guide has been constructed by synthesizing data from commercial suppliers, applying established principles of organic synthesis and characterization, and extrapolating potential biological relevance from structurally related compounds. All protocols and claims are grounded in authoritative chemical principles to guide researchers in the synthesis, characterization, and potential exploration of this molecule.

Executive Summary

This compound is a substituted aromatic carboxylic acid featuring a piperidine moiety. While not extensively documented in academic literature, its structure represents a confluence of motifs—the N-aryl piperidine and the substituted benzoic acid—that are prevalent in medicinal chemistry and materials science. This guide provides a comprehensive technical overview, including a robust, field-proven synthetic protocol via Buchwald-Hartwig amination, detailed characterization methodologies, and an expert analysis of its potential applications based on the known activities of its constituent chemical functionalities. This document serves as a foundational resource for researchers intending to synthesize, characterize, or explore the utility of this compound.

Physicochemical and Structural Properties

The fundamental properties of this compound, derived from its chemical structure, are crucial for its handling, reaction setup, and analytical characterization.[1]

| Property | Value | Source |

| IUPAC Name | 2-methyl-3-piperidin-1-ylbenzoic acid | PubChem[1] |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 219.28 g/mol | PubChem[1] |

| CAS Number | 886501-22-0 | PubChem[1] |

| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)N2CCCCC2 | PubChem[1] |

| InChIKey | RZQWNANFHHDHHJ-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2][3] This method is renowned for its efficiency and functional group tolerance in forming C-N bonds, making it superior to harsher methods like the Ullmann condensation for this substrate.[2][4]

The logical choice of starting materials is a 3-halo-2-methylbenzoic acid derivative and piperidine. The bromo- or iodo-derivatives are typically more reactive than the chloro-derivative. For cost-effectiveness and reactivity, methyl 3-bromo-2-methylbenzoate is an ideal precursor. The synthesis proceeds in two key stages: the C-N coupling followed by saponification of the methyl ester.

Proposed Synthetic Workflow

The following diagram illustrates the two-step synthesis from a commercially available precursor.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Part A: Synthesis of Methyl 2-methyl-3-(1-piperidinyl)benzoate

-

Rationale: This step employs a palladium(0) catalyst generated in situ from a Pd(II) precatalyst. A bulky, electron-rich phosphine ligand like Xantphos is crucial to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[5] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the piperidine, forming the active nucleophile. Anhydrous toluene is the solvent of choice to prevent catalyst deactivation and unwanted side reactions like ester hydrolysis.[4]

-

Procedure:

-

To a flame-dried Schlenk flask, add methyl 3-bromo-2-methylbenzoate (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and Xantphos (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe, followed by piperidine (1.2 eq).

-

Finally, add sodium tert-butoxide (1.4 eq) to the stirred mixture. Note: The addition of the base is often exothermic.

-

Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature, quench carefully with a saturated aqueous solution of ammonium chloride, and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the intermediate ester.

-

Part B: Hydrolysis to this compound

-

Rationale: Saponification is a standard ester hydrolysis method. Lithium hydroxide (LiOH) is used in a mixed solvent system (THF/water) to ensure solubility of both the ester and the hydroxide salt. The reaction is followed by an acidic workup to protonate the resulting carboxylate salt, precipitating the desired carboxylic acid product.

-

Procedure:

-

Dissolve the purified methyl ester from Part A in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until hydrolysis is complete (monitored by TLC or LC-MS).

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 by the dropwise addition of 1M HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

-

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following techniques and expected results are standard for a molecule of this type.[6][7]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (3H) in the ~7.0-8.0 ppm region. - Piperidine protons (10H) as multiplets in the ~1.5-3.0 ppm range. - Methyl group singlet (3H) around ~2.2-2.5 ppm. - A broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable. |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~170 ppm). - Aromatic carbons (~120-150 ppm). - Piperidine carbons (~25-55 ppm). - Methyl carbon (~15-20 ppm). |

| FT-IR | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C-N stretch (~1100-1250 cm⁻¹). - Aromatic C=C stretches (~1450-1600 cm⁻¹). |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 220.1332. |

| HPLC | A single major peak indicating >95% purity. |

Potential Biological and Pharmacological Significance

While direct biological studies on this compound are not available, its structural components are featured in numerous biologically active compounds. This allows for an expert-driven, speculative analysis of its potential.

-

N-Aryl Piperidine Motif: The piperidine ring is a "privileged scaffold" in medicinal chemistry, found in drugs targeting the central nervous system (CNS), cardiovascular system, and more.[8] N-aryl piperidine derivatives have shown a wide range of activities, including acting as histamine H3 receptor agonists and possessing antimicrobial or antifungal properties.[9][10] The specific substitution pattern on the aryl ring greatly influences the biological activity.[10]

-

Substituted Benzoic Acid Motif: Benzoic acid derivatives are also common in pharmaceuticals. The carboxylic acid group can act as a hydrogen bond donor/acceptor or a bioisostere for other functional groups, influencing receptor binding and pharmacokinetic properties.

-

Potential Applications:

-

CNS Agents: Given the prevalence of the piperidine scaffold in CNS drugs, this compound could be explored as a precursor for novel antipsychotic, antidepressant, or anxiolytic agents.

-

Antimicrobial Agents: Some N-aryl piperidines have demonstrated antimicrobial and antifungal activity.[9] This compound could be screened against various bacterial and fungal strains.[11]

-

Enzyme Inhibitors: The structure could potentially interact with various enzyme active sites, making it a candidate for screening in enzyme inhibition assays.

-

Conclusion and Future Directions

This compound is a readily synthesizable compound with a structural framework that suggests potential for further exploration in drug discovery and materials science. This guide provides a robust and reliable pathway for its synthesis and characterization, laying the groundwork for future research. The next logical steps for a research program would involve:

-

Biological Screening: Perform broad in vitro screening against various cell lines (e.g., cancer cell lines) and microbial strains to identify any potential bioactivity.[12]

-

Analogue Synthesis: Create a library of related compounds by varying the substituents on the benzoic acid ring or by using different cyclic amines in place of piperidine to establish structure-activity relationships (SAR).

-

Physicochemical Profiling: Conduct detailed studies on properties like solubility, pKa, and lipophilicity (LogP) to assess its drug-like properties.

This molecule represents an accessible yet unexplored area of chemical space, offering a valuable starting point for novel scientific investigation.

References

- 1. This compound | C13H17NO2 | CID 7148436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 8. ajchem-a.com [ajchem-a.com]

- 9. [Relationship between the structure and biological activity of a series of N-arylbutenyl derivatives of piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Investigation of 2-Methyl-3-(1-piperidinyl)benzoic Acid

Foreword: Charting a Course for Discovery

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is dedicated to researchers, scientists, and drug development professionals poised to investigate the biological potential of 2-Methyl-3-(1-piperidinyl)benzoic Acid. While direct, extensive research on this specific molecule is nascent, its structural motifs—a substituted benzoic acid and a piperidine ring—are hallmarks of numerous biologically active compounds.

This document, therefore, serves as a comprehensive roadmap. It is not a mere compilation of existing data, but a forward-looking technical guide that postulates potential biological activities based on established knowledge of analogous structures. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols designed to rigorously assess the therapeutic promise of this compound. Every proposed step is grounded in authoritative scientific principles, providing a robust framework for your investigation.

Molecular Profile and Synthesis of this compound

1.1. Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₇NO₂[1]

-

Molecular Weight: 219.28 g/mol [1]

-

CAS Number: 90565-98-3[1]

The structure features a benzoic acid core, a known pharmacophore that imparts acidic properties and potential for hydrogen bonding. The piperidine ring, a common scaffold in pharmaceuticals, can influence lipophilicity, basicity, and receptor interactions.[2] The methyl group at the ortho-position to the carboxylic acid is anticipated to alter the molecule's steric and electronic properties compared to its non-methylated counterpart, 3-(1-piperidinyl)benzoic acid, potentially influencing its biological activity and metabolic stability.[3]

1.2. Rationale for Synthesis: The Buchwald-Hartwig Approach

A reliable synthetic route is paramount for obtaining the high-purity compound required for biological screening. The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds, making it an ideal choice for the synthesis of this compound.[4][5] The proposed synthesis commences from the corresponding methyl ester to circumvent potential complications with the free carboxylic acid during the coupling reaction.

1.2.1. Step-by-Step Synthesis Protocol

-

Buchwald-Hartwig Amination of the Methyl Ester:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 3-bromo-2-methylbenzoate (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (e.g., 0.02 eq), and a suitable phosphine ligand like Xantphos (e.g., 0.04 eq).[5]

-

Add anhydrous toluene as the solvent.

-

To this mixture, add piperidine (1.2 eq) followed by a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).[5]

-

Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, methyl 2-methyl-3-(1-piperidinyl)benzoate, by column chromatography on silica gel.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water.[2]

-

Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).[2]

-

Stir the mixture at room temperature or gently heat to 50 °C until the reaction is complete, as monitored by TLC.

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl.[5]

-

The final product, this compound, may precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.[2]

-

1.3. Proposed Synthetic Workflow Diagram

Caption: Synthetic route for this compound.

Postulated Biological Activities and Investigative Pathways

Based on the structural components of this compound, we can postulate several avenues for biological activity. The following sections outline these potential activities and the experimental workflows to validate them.

2.1. Potential as a Kinase Inhibitor in Oncology

The 2-(piperidin-1-yl)benzoate moiety can serve as a crucial fragment for interacting with the hinge region of protein kinases or as a vector for substitutions into other pockets of the ATP-binding site.[2] Many kinase inhibitors feature heterocyclic cores with substituted aromatic and aliphatic groups.[2]

2.1.1. Proposed Signaling Pathway Involvement

Dysregulation of signaling pathways such as the MAPK/ERK pathway is a common feature in many cancers.[6] We hypothesize that this compound could potentially inhibit key kinases within this cascade, such as MEK or ERK.

Caption: Postulated inhibition of the MAPK/ERK signaling pathway.

2.1.2. Experimental Workflow for Kinase Inhibitor Screening

-

In Vitro Kinase Panel Screening:

-

Objective: To identify potential kinase targets.

-

Method: Submit the compound for screening against a broad panel of recombinant human kinases (e.g., a panel of 96 or more kinases) at a fixed concentration (e.g., 10 µM). The assay typically measures the remaining kinase activity after incubation with the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

-

Data Analysis: Express results as a percentage of inhibition relative to a control (e.g., DMSO).

-

-

IC₅₀ Determination for Hit Kinases:

-

Objective: To quantify the potency of the compound against identified "hit" kinases (those showing significant inhibition in the initial screen).

-

Method: Perform a dose-response analysis by incubating varying concentrations of the compound with the target kinase.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Cell-Based Assays:

-

Objective: To assess the compound's effect on cancer cell proliferation and viability.

-

Method: Utilize cancer cell lines known to be dependent on the identified target kinase (e.g., BRAF-mutant melanoma cell lines for MEK inhibitors). Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) after treating the cells with a range of compound concentrations for 72 hours.

-

Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

-

-

Target Engagement and Pathway Modulation:

-

Objective: To confirm that the compound inhibits the target kinase within the cellular context.

-

Method: Treat the selected cell lines with the compound for a short period (e.g., 1-2 hours). Lyse the cells and perform Western blotting to analyze the phosphorylation status of the target kinase's downstream substrates (e.g., phospho-ERK levels if MEK is the target).

-

Data Analysis: A reduction in the phosphorylation of the downstream substrate indicates target engagement.

-

2.2. Potential as a Monoacylglycerol Lipase (MAGL) Inhibitor for Neurological Disorders

Structurally related benzylpiperidine and benzylpiperazine derivatives have been evaluated as inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[7] MAGL inhibitors are being investigated for the treatment of neurological disorders.[7]

2.2.1. Experimental Workflow for MAGL Inhibition

-

In Vitro MAGL Inhibition Assay:

-

Objective: To determine if the compound inhibits human MAGL (hMAGL) activity.

-

Method: A fluorometric assay can be employed using a substrate that releases a fluorescent product upon cleavage by MAGL. Recombinant hMAGL is incubated with the compound at various concentrations before the addition of the substrate.

-

Data Analysis: Measure the fluorescence intensity over time and calculate the IC₅₀ value.[7]

-

-

Reversibility of Inhibition Assay:

-

Objective: To determine if the inhibition is reversible or irreversible.

-

Method: Pre-incubate hMAGL with a high concentration of the compound, then dilute the mixture significantly to reduce the compound concentration and measure the recovery of enzyme activity over time.

-

Data Analysis: A rapid recovery of activity suggests reversible inhibition, while a lack of recovery indicates irreversible inhibition.[7]

-

-

In Vivo Pharmacokinetic (PK) and Brain Penetration Studies:

-

Objective: To assess the compound's ability to be absorbed, distributed in the body, and cross the blood-brain barrier.

-

Method: Administer the compound to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes. Collect blood and brain tissue samples at various time points.[8][9]

-

Data Analysis: Analyze the compound concentration in plasma and brain homogenates using LC-MS/MS to determine key PK parameters (e.g., clearance, half-life, oral bioavailability, and brain-to-plasma ratio).[8][9]

-

2.3. Potential Antimicrobial and Antiparasitic Activity

Benzoic acid derivatives isolated from Piper species have demonstrated antibacterial, antifungal, and antiparasitic properties.[10][11][12] Additionally, some 2-(1-piperidinyl)benzoic acid derivatives have shown activity against bacteria like Staphylococcus aureus and Escherichia coli.[3]

2.3.1. Experimental Workflow for Antimicrobial and Antiparasitic Screening

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Method: Use a broth microdilution method in 96-well plates. Prepare serial dilutions of the compound in the appropriate growth medium. Inoculate with a standardized suspension of the test organism (e.g., S. aureus, E. coli, Candida albicans). Incubate under appropriate conditions.

-

Data Analysis: The MIC is the lowest concentration at which no visible growth is observed.

-

-

In Vitro Antiparasitic Assays:

-

Objective: To evaluate the compound's activity against relevant parasites.

-

Method:

-

For Leishmania spp.: Screen against the promastigote and amastigote forms of the parasite.

-

For Trypanosoma cruzi: Test against the epimastigote and trypomastigote forms.

-

For Plasmodium falciparum: Use a SYBR Green I-based fluorescence assay to assess the inhibition of parasite proliferation in cultured red blood cells.[11]

-

-

Data Analysis: Determine the IC₅₀ values for each parasite species.

-

Data Presentation and Interpretation

To facilitate a clear comparison of the experimental outcomes, all quantitative data should be summarized in structured tables.

Table 1: Summary of In Vitro Biological Activity

| Assay Type | Target/Organism | Endpoint | Result (e.g., IC₅₀, MIC) |

| Kinase Inhibition | MEK1 | IC₅₀ | [Value in µM or nM] |

| Cell Proliferation | A375 (Melanoma) | GI₅₀ | [Value in µM or nM] |

| Enzyme Inhibition | hMAGL | IC₅₀ | [Value in µM or nM] |

| Antibacterial | S. aureus | MIC | [Value in µg/mL] |

| Antiparasitic | P. falciparum | IC₅₀ | [Value in µg/mL] |

Table 2: Summary of In Vivo Pharmacokinetic Properties in Rats

| Parameter | IV Administration | PO Administration |

| Dose (mg/kg) | [Value] | [Value] |

| Clearance (mL/min/kg) | [Value] | N/A |

| Half-life (t₁/₂) (h) | [Value] | [Value] |

| AUC (h*ng/mL) | [Value] | [Value] |

| Oral Bioavailability (%) | N/A | [Value] |

| Brain-to-Plasma Ratio (at Tₘₐₓ) | [Value] | [Value] |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for the systematic evaluation of the biological activities of this compound. The proposed workflows are designed to be robust and to generate high-quality, interpretable data that will elucidate the compound's therapeutic potential. Positive results in any of the outlined screening funnels would warrant further investigation, including lead optimization to enhance potency and selectivity, detailed mechanism-of-action studies, and in vivo efficacy studies in relevant disease models. The journey from a novel molecule to a potential therapeutic agent is arduous, but with a logical and scientifically rigorous approach, the path forward becomes clear.

References

- 1. This compound | C13H17NO2 | CID 7148436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buy 2-(1-piperidinyl)Benzoic acid | 42093-97-0 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. KEGG PATHWAY Database [genome.jp]

- 7. usiena-air.unisi.it [usiena-air.unisi.it]

- 8. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. Benzoic acid derivatives from Piper species and their antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiparasitic activity of prenylated benzoic acid derivatives from Piper species - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Methyl-3-(1-piperidinyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of Novel Compounds

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analytical process. This guide provides an in-depth technical overview of the expected spectroscopic data for 2-Methyl-3-(1-piperidinyl)benzoic Acid, a molecule of interest in medicinal chemistry.

I. Molecular Structure and Predicted Spectroscopic Features

This compound is a substituted aromatic carboxylic acid with the following structure:

The key structural features that will dominate its spectroscopic signatures are:

-

A tri-substituted benzene ring: This will give rise to characteristic signals in the aromatic region of the NMR spectrum and specific bending patterns in the IR spectrum.

-

A carboxylic acid group (-COOH): This functional group has highly distinctive features in both NMR and IR spectroscopy.

-

A methyl group (-CH3): This will produce a singlet in the ¹H NMR spectrum.

-

A piperidinyl group: The methylene (-CH2-) protons of the piperidine ring will exhibit characteristic chemical shifts and multiplicities in the NMR spectra. The nitrogen atom will also influence the fragmentation pattern in mass spectrometry.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A. Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.0-7.5 | Multiplet | 3H | Ar-H | The three aromatic protons will show complex splitting patterns due to their coupling with each other. The exact shifts will depend on the electronic effects of the substituents. |

| ~2.8-3.2 | Multiplet | 4H | -N-(CH₂)₂- (Piperidinyl) | The four protons on the carbons adjacent to the nitrogen in the piperidine ring will be deshielded and appear as a multiplet. |

| ~2.3 | Singlet | 3H | Ar-CH₃ | The methyl group protons are attached to the aromatic ring and will appear as a singlet. |

| ~1.5-1.8 | Multiplet | 6H | -(CH₂)₃- (Piperidinyl) | The remaining six protons of the piperidine ring will appear as a complex multiplet in the aliphatic region. |

Rationale based on spectral data of similar compounds like 3-Amino-2-methylbenzoic acid and general principles of NMR spectroscopy.[1][2]

B. Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168-172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~120-150 | Ar-C | The six aromatic carbons will appear in this region, with quaternary carbons often having lower intensity. |

| ~50-55 | -N-(CH₂)₂- (Piperidinyl) | The carbons of the piperidine ring attached to the nitrogen will be in this range. |

| ~24-27 | -(CH₂)₃- (Piperidinyl) | The other carbons of the piperidine ring will be found further upfield. |

| ~18-22 | Ar-CH₃ | The methyl carbon will appear in the aliphatic region. |

C. Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized workflow for acquiring high-quality NMR spectra of small organic molecules.[3]

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[4]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

-

Caption: A streamlined workflow for NMR analysis.

III. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted IR Spectrum

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[5] |

| ~2930, ~2850 | C-H stretch | Aliphatic (Piperidinyl, Methyl) | These are the typical stretching vibrations for sp³ hybridized C-H bonds. |

| ~1700 | C=O stretch | Carboxylic Acid | The carbonyl stretch of an aromatic carboxylic acid is a strong, sharp peak. Conjugation with the aromatic ring can slightly lower this frequency.[6] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring. |

| ~1300 | C-O stretch | Carboxylic Acid | This band is associated with the C-O single bond of the carboxylic acid. |

| ~1200 | C-N stretch | Aryl-Amine | The stretching vibration of the C-N bond between the aromatic ring and the piperidine nitrogen. |

| 690-900 | C-H bend (out-of-plane) | Aromatic Ring | The pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring. |

Rationale based on spectral data of benzoic acid and its derivatives.[5][6][7]

B. Experimental Protocol for IR Data Acquisition (Solid Sample)

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[8][9]

ATR-FTIR Method:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Record a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

A. Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI), a "hard" ionization technique, this compound (Molecular Weight: 219.28 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[10][11]

| Predicted m/z | Ion Structure/Fragment Lost | Rationale |

| 219 | [M]⁺ | Molecular ion peak. |

| 202 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 174 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 134 | [M - C₅H₁₀N]⁺ | Loss of the piperidinyl group. |

| 84 | [C₅H₁₀N]⁺ | The piperidinyl fragment itself, which is a stable cation. |

The fragmentation of N-aryl piperidines is complex, and other fragmentation pathways are possible.[12][13]

B. Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

This protocol outlines a general procedure for analyzing a solid organic compound using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.[14]

-

Sample Introduction:

-

For a pure, volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

Alternatively, if the compound is amenable to gas chromatography, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.

-

-

Ionization:

-

The sample is vaporized in the heated inlet.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Caption: General workflow for EI-Mass Spectrometry.

V. Conclusion: A Predictive Framework for Structural Elucidation